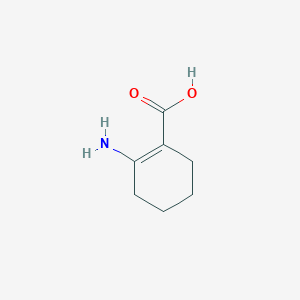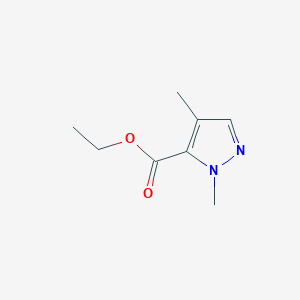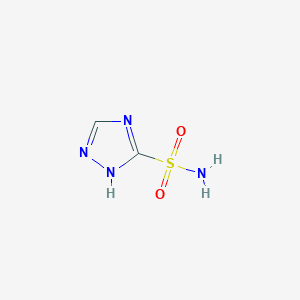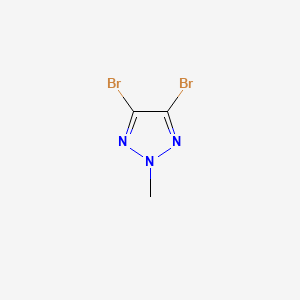![molecular formula C8H8N2O2 B1321486 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-10-1](/img/structure/B1321486.png)
6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
概要
説明
The compound "6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one" is a heterocyclic molecule that belongs to the class of oxazine derivatives. These compounds are of significant interest due to their potential biological activities and their use as scaffolds in pharmaceutical chemistry. The papers provided discuss various synthetic methods and structural analyses of related pyrido oxazine derivatives, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrido oxazine derivatives is a topic of considerable interest. Paper describes a one-pot annulation method to prepare pyrido[2,3-b][1,4]oxazin-2-ones, which could be related to the target compound. This method involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile, featuring a Smiles rearrangement and subsequent cyclization. Similarly, paper outlines a synthesis approach for pyrido[2,3-b][1,4]oxazine derivatives, which may be adapted for the synthesis of the 6-methyl variant by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various analytical techniques. For instance, paper reports the X-ray structural analysis of a triazine derivative, which could provide a precedent for the analysis of the molecular structure of the target compound. Theoretical studies, such as those described in paper , which investigate intramolecular hydrogen bonding interactions using computational methods, could also be applied to understand the molecular structure of "6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one."
Chemical Reactions Analysis
The reactivity of pyrido oxazine derivatives is influenced by their functional groups and the electronic nature of the substituents. Paper discusses the re-aromatization of a related ring system, which could be relevant when considering the chemical reactions of the target compound. The presence of electron-donating or electron-withdrawing groups can significantly affect the reactivity, as indicated in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. For example, the solubility, melting point, and stability can be affected by the substitution pattern on the pyrido oxazine ring. The papers do not directly address the physical properties of "6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one," but the synthesis methods and structural analyses provided can offer indirect information on these properties. Paper discusses the one-pot synthesis of related hexahydro derivatives, which might have implications for the physical properties of the target compound due to the similarities in the ring system.
科学的研究の応用
Synthesis and Bioactive Compound Development
6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one and its derivatives are significant in the synthesis of novel pharmaceutical compounds. Gim et al. (2007) described a method for synthesizing pyrido[2,3-b][1,4]oxazine derivatives, highlighting their potential as scaffolds for new drug development. The study demonstrates the practicability of synthesizing these compounds, which are valuable for creating a variety of heterocyclic compounds used in medicinal chemistry (Gyeonghyeon Gim et al., 2007).
Advancements in Chemical Synthesis Techniques
Research by Cho et al. (2003) and Kumar et al. (2011) provides insights into the one-pot synthesis methods for producing pyrido[2,3-b][1,4]oxazin-2-ones and hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. These studies emphasize the efficiency and high yield of these synthesis methods, which are crucial for producing these compounds for further pharmaceutical applications (Sungmin Cho et al., 2003); (Rakesh Kumar et al., 2011).
Exploration of Pyrido-oxazine Ring Systems
Studies by Sandford et al. (2014) and Bastrakov et al. (2016) explored the synthesis of pyrido[3,2-b][1,4]oxazine and its benzoxazine systems, focusing on annelation reactions and intramolecular substitution processes. These studies contribute to the understanding of the chemical behavior of these compounds, which is essential for their application in drug synthesis (G. Sandford et al., 2014); (M. Bastrakov et al., 2016).
Medicinal Chemistry Potential
The potential of pyrido-oxazines in medicinal chemistry is highlighted by Hermecz (2003) and Slowinski et al. (2013), who discuss the synthesis, pharmacology, and applications of pyrido-oxazines and related compounds. These studies show the relevance of these compounds in the development of new therapeutic agents (I. Hermecz, 2003); (Franck Slowinski et al., 2013).
Structural and Mechanistic Studies
Cahill and Crabb (1972) and Iwayasu et al. (2002) provide insights into the structural and mechanistic aspects of pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives. These studies are crucial for understanding the physical and chemical properties of these compounds, influencing their application in various scientific fields (R. Cahill & T. Crabb, 1972); (Norio Iwayasu et al., 2002).
Safety And Hazards
The safety and hazards associated with “6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” depend on the specific conditions of use. It has been classified as an Eye Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to handle this compound with appropriate personal protective equipment .
将来の方向性
特性
IUPAC Name |
6-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-6-8(9-5)10-7(11)4-12-6/h2-3H,4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVBARNMXQYDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619201 | |
| Record name | 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
CAS RN |
20348-10-1 | |
| Record name | 6-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)








